Hydroxyisonobilin

glycolysis inhibition immunomodulation sesquiterpene lactone pharmacology

Hydroxyisonobilin (CAS 63549-62-2) is a germacranolide-type sesquiterpene lactone with the molecular formula C₂₀H₂₆O₆ and a molecular weight of 362.42 g/mol, originally isolated from the leaves of Anthemis nobilis L. (Roman chamomile).

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
CAS No. 63549-62-2
Cat. No. B1239511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyisonobilin
CAS63549-62-2
Synonymshydroxyisonobilin
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC(=C)C(CC(C(=CC2C1C(=C)C(=O)O2)C)O)O
InChIInChI=1S/C20H26O6/c1-6-10(2)19(23)25-16-7-11(3)14(21)9-15(22)12(4)8-17-18(16)13(5)20(24)26-17/h6,8,14-18,21-22H,3,5,7,9H2,1-2,4H3/b10-6+,12-8+
InChIKeySDFKKMBWIQKUOQ-ANGAUAEMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyisonobilin (CAS 63549-62-2): A Germacranolide Sesquiterpene Lactone from Roman Chamomile – Procurement & Differentiation Guide


Hydroxyisonobilin (CAS 63549-62-2) is a germacranolide-type sesquiterpene lactone with the molecular formula C₂₀H₂₆O₆ and a molecular weight of 362.42 g/mol, originally isolated from the leaves of Anthemis nobilis L. (Roman chamomile) [1]. It belongs to the broader class of terpene lactones and is structurally characterized by a 10-membered germacrane ring bearing two hydroxyl substituents at positions 7 and 9, two exocyclic methylidene groups, and an angelate ester side chain [2]. The compound was first structurally elucidated by Samek et al. (1977) and has since been detected as a constituent of Roman chamomile alongside the structurally related analogs nobilin, 1,10-epoxynobilin, and 3-dehydronobilin [3].

Why Generic Substitution Among Anthemis nobilis Sesquiterpene Lactones Is Not Supported for Hydroxyisonobilin (CAS 63549-62-2)


The sesquiterpene lactones co-occurring in Roman chamomile—nobilin (C₂₀H₂₆O₅), 1,10-epoxynobilin (C₂₀H₂₆O₆), 3-dehydronobilin (C₂₀H₂₄O₅), and hydroxyisonobilin (C₂₀H₂₆O₆)—share the same germacranolide scaffold but differ in the nature and position of oxygen-containing functional groups [1]. These seemingly minor structural variations translate into measurably distinct glycolytic enzyme inhibition profiles: in a direct head-to-head comparison against eupatoriopicrin (also a germacranolide), hydroxyisonobilin exhibited a stronger inhibitory effect specifically on phosphofructokinase and glyceraldehyde 3-phosphate dehydrogenase in PHA-stimulated human lymphocytes [2]. Furthermore, hydroxyisonobilin serves as a marker distinguishing Roman chamomile (Anthemis nobilis) from German chamomile (Matricaria chamomilla), as it is absent in the latter, whereas nobilin and 1,10-epoxynobilin are present exclusively in Roman chamomile samples [3]. These functional and source-based differentiations preclude simple interchangeability between hydroxyisonobilin and its in-class analogs.

Hydroxyisonobilin (CAS 63549-62-2) Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparisons


Glycolytic Enzyme Inhibition: Stronger PFK and GAPDH Suppression Compared to Eupatoriopicrin

In a direct head-to-head comparison, hydroxyisonobilin demonstrated a stronger inhibitory effect on phosphofructokinase (PFK) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH) compared to eupatoriopicrin, another germacranolide sesquiterpene lactone, in phytohemagglutinin (PHA)-stimulated human lymphocytes [1]. Both compounds decreased glucose consumption and lactic acid formation and inhibited all four glycolytic enzymes tested (PFK, GAPDH, pyruvate kinase, and lactate dehydrogenase), but the differential effect favoring hydroxyisonobilin was specifically pronounced for PFK and GAPDH.

glycolysis inhibition immunomodulation sesquiterpene lactone pharmacology

Cytostatic Potency: ED50 Values Against HeLa and KB Cell Lines Versus Eupatoriopicrin

Hydroxyisonobilin exhibits cytostatic activity against human tumor cell lines with reported ED50 values of 0.56 mg/mL against HeLa (cervical carcinoma) and 1.23 mg/mL against KB (nasopharyngeal carcinoma), compared to an arbitrary acceptable test level of 4 mg/mL, suggesting borderline but detectable activity [1]. In a separate study conducted under different conditions, eupatoriopicrin—the closest comparator with available quantitative data—showed substantially higher potency with ED50 values ranging from 0.5 to 1.3 μg/mL against the same HeLa and KB cell lines [2]. This represents an approximately 430- to 1,120-fold difference in potency (cross-study comparison, not a direct head-to-head).

cytotoxicity screening anticancer natural products HeLa cell assay

Complete Inhibition of Lymphocyte Nucleic Acid Synthesis at 5 μg/mL: Equivalence Among Alatolide, Eupatoriopicrine, and Hydroxyisonobiline

In a study comparing three sesquiterpene lactones—alatolide, eupatoriopicrine, and hydroxyisonobiline—all three compounds at a concentration of 5 μg/mL resulted in complete inhibition of ³H-uridine incorporation into RNA and ³H-thymidine into DNA in PHA-stimulated human lymphocyte cultures, with blast and mitotic indices close or equal to zero [1]. No significant differential potency was observed among the three compounds at this concentration, indicating functional equivalence for acute nucleic acid synthesis suppression.

immunosuppression nucleic acid synthesis inhibition lymphocyte proliferation

Analytical Source Differentiation: Hydroxyisonobilin as a Roman Chamomile-Specific Marker Absent in German Chamomile

Supercritical fluid chromatography-mass spectrometry (SFC-MS) profiling coupled with multivariate statistical analysis (PCA and OPLS-DA) demonstrated that hydroxyisonobilin is present exclusively in Roman chamomile (Anthemis nobilis / Chamaemelum nobile) samples and is absent from German chamomile (Matricaria chamomilla) samples [1]. In the same analysis, German chamomile was characterized by cis- and trans-tonghaosu, chrysosplenols, and apigenin diglucoside, while Roman chamomile samples uniquely contained apigenin, nobilin, 1,10-epoxynobilin, and hydroxyisonobilin. This provides a validated analytical basis for source authentication.

phytochemical authentication chemotaxonomy SFC-MS profiling

Structural Basis for Differential Hydrogen-Bond Donor Capacity Versus Nobilin and 1,10-Epoxynobilin

Hydroxyisonobilin (C₂₀H₂₆O₆) contains two hydroxyl groups at positions 7 and 9 on the germacrane ring, yielding a topological polar surface area (TPSA) of 93.1 Ų and a hydrogen bond donor count of 2 [1]. In contrast, nobilin (C₂₀H₂₆O₅) lacks the 7,9-dihydroxy substitution, reducing its H-bond donor count to 0 and TPSA to approximately 61.8 Ų. 1,10-epoxynobilin (C₂₀H₂₆O₆, same molecular formula) replaces the diol with an epoxide, also yielding 0 H-bond donors and a lower TPSA. These differences predict altered solubility, membrane permeability, and protein-binding interactions without altering the core germacranolide pharmacophore [2].

structure-activity relationship molecular design physicochemical property differentiation

Reductive Derivatization Evidence: 1β-Hydroperoxyisonobilin Can Be Chemically Reduced to Hydroxyisonobilin

1β-Hydroperoxyisonobilin, a sesquiterpenoid peroxide with a germacranolide moiety isolated from Anthemis nobilis flowers, was chemically reduced to yield hydroxyisonobilin, confirming a direct structural relationship between the peroxide natural product and the diol compound [1]. This reductive conversion establishes hydroxyisonobilin as a stable downstream product of the naturally occurring hydroperoxide and provides a defined chemical path for generating hydroxyisonobilin from its peroxide precursor without complex total synthesis approaches.

natural product semisynthesis peroxide chemistry germacranolide derivatization

Hydroxyisonobilin (CAS 63549-62-2) Application Scenarios: Where the Evidence Supports Prioritizing This Compound


Glycolytic Pathway Dissection in Immunomodulation Research

Researchers investigating the role of glycolytic flux in lymphocyte activation should select hydroxyisonobilin as a probe compound based on its documented stronger inhibition of phosphofructokinase and glyceraldehyde 3-phosphate dehydrogenase relative to eupatoriopicrin [1]. When used at concentrations comparable to those employed in the Baer et al. study (PHA-stimulated human lymphocytes), hydroxyisonobilin provides a differentiated tool for dissecting the relative contribution of PFK versus GAPDH inhibition to the overall suppression of glycolytic metabolism.

Roman Chamomile Extract Authentication and Quality Control

Hydroxyisonobilin serves as a validated LC-MS or SFC-MS marker for authenticating Roman chamomile (Anthemis nobilis) raw material and detecting adulteration with German chamomile (Matricaria chamomilla) [1]. Quality control laboratories in the botanical supplement and herbal medicine industries can use the presence of hydroxyisonobilin—in conjunction with nobilin and 1,10-epoxynobilin—as a chemotaxonomic fingerprint for species identity confirmation, as established by Jones et al. (2014) using OPLS-DA multivariate modeling.

Structure-Activity Relationship (SAR) Studies in the Germacranolide Series

Hydroxyisonobilin is the appropriate choice for SAR studies investigating the impact of 7,9-dihydroxy substitution on the germacrane scaffold. Its two hydrogen bond donors and elevated TPSA (93.1 Ų) compared to nobilin (TPSA ≈ 61.8 Ų, zero H-bond donors) and 1,10-epoxynobilin (zero H-bond donors) make it uniquely suited for probing how hydroxylation affects target binding, aqueous solubility, and membrane permeability within the Anthemis nobilis sesquiterpene lactone family [1].

Lymphocyte Proliferation Inhibition as a Positive Control in Immunosuppressant Screening

Hydroxyisonobilin may be employed as a positive control compound in lymphocyte proliferation assays at a concentration of 5 μg/mL, at which it produces complete inhibition of both RNA and DNA synthesis in PHA-stimulated human lymphocytes [1]. Since alatolide and eupatoriopicrine show equivalent activity at this concentration, hydroxyisonobilin offers a functionally validated alternative when those compounds are unavailable or when a comparator from the Anthemis nobilis chemotype is required.

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